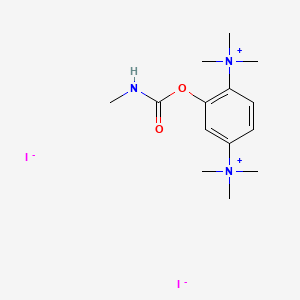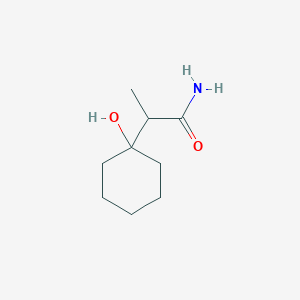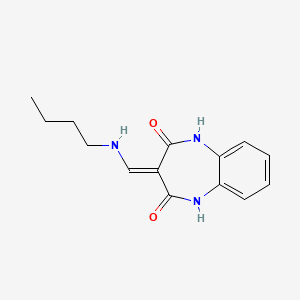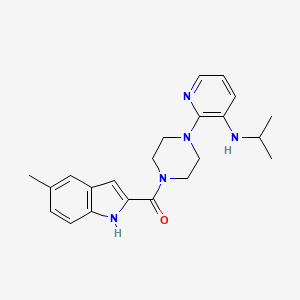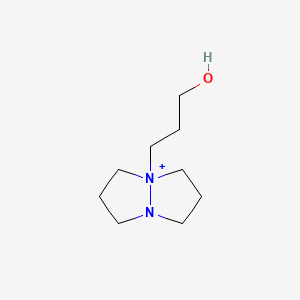
1,1-Diethylaziridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:
C2H5NH2+C2H5I→C2H5N+(C2H5)2I−
This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethylaziridinium undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Nucleophilic Substitution: Produces amines or ethers.
Oxidation: Forms N-oxides.
Reduction: Yields secondary amines.
Aplicaciones Científicas De Investigación
1,1-Diethylaziridinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.
Comparación Con Compuestos Similares
1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:
1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.
1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.
Propiedades
Número CAS |
2210-36-8 |
|---|---|
Fórmula molecular |
C6H14N+ |
Peso molecular |
100.18 g/mol |
Nombre IUPAC |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
Clave InChI |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


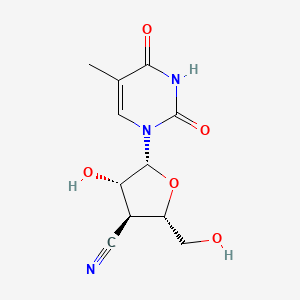
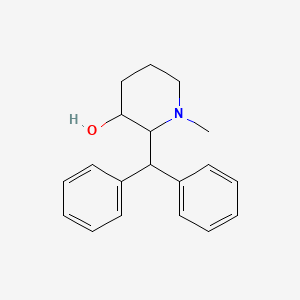

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
